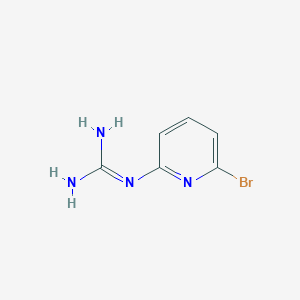
2-(6-Bromopyridin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(6-Bromopyridin-2-yl)guanidine” is a chemical compound that has been used in various research and development contexts . It is also known as “N-[(6-bromopyridin-2-yl)methyl]guanidine dihydrochloride” with a CAS Number of 2503205-05-6 .
Synthesis Analysis
Guanidines, which include “this compound”, are typically prepared by the condensation reaction of primary amine (-NH2) with urea derivatives (R2NCONR2) in the presence of POCl3 . In one study, guanidine-pyridine hybrid derivatives were synthesized by substituted urea derivatives namely 1,1,3,3-tetramethylurea and N, N′-dimethylurea with 2-aminopyridine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H9BrN4.2ClH/c8-6-3-1-2-5(12-6)4-11-7(9)10;;/h1-3H,4H2,(H4,9,10,11);2*1H .Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-(6-Bromopyridin-2-yl)guanidine is a compound involved in diverse synthetic pathways, demonstrating its versatility in organic chemistry. A study by Salvatori et al. (2005) explored the synthesis of various substituted 2-aminotetrahydroazolopyridines and 2-aminohexahydroazolopyridines through bromine-mediated addition of protected guanidine to hydropyridine derivatives. This process showcases the compound's role in generating bicyclic azoles, highlighting its utility in constructing complex organic frameworks with potential biological activities (Salvatori et al., 2005).
Biogenetic Synthesis and Marine Alkaloids
This compound also finds application in the biogenetically inspired synthesis of marine C6N4 2-aminoimidazole alkaloids. Research by Abou-Jneid et al. (2004) detailed a simple synthesis method for creating fused tetrahydro-imidazopyridine via the selective addition of protected guanidine to N-carbomethoxy-1,2-dihydropyridine in the presence of bromine. This methodology facilitates the production of natural marine metabolites, such as 3-amino-1-(2-aminoimidazol-4-yl)-prop-1-ene, from pyridine, suggesting the potential for discovering new pharmacologically active compounds from marine sources (Abou-Jneid et al., 2004).
Antimicrobial Activity
The antimicrobial potential of derivatives of this compound was explored through the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives by Babu et al. (2015). These compounds were obtained via a multi-step synthesis starting from 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by several other reactions to afford the final products. The synthesized compounds exhibited significant in vitro antibacterial and antifungal activities, indicating the compound's relevance in developing new antimicrobial agents (Babu et al., 2015).
Coordination Chemistry
The coordination chemistry of guanidines, including this compound, is a field of interest due to the versatility and flexible ligand properties of these compounds. Bailey and Pace (2001) reviewed the coordination modes and donor properties of guanidines, showing compatibility with a wide range of metal ions. This research underscores the importance of this compound in developing metal-organic frameworks and complexes with potential applications in catalysis, materials science, and bioinorganic chemistry (Bailey & Pace, 2001).
Orientations Futures
The future directions for “2-(6-Bromopyridin-2-yl)guanidine” could involve its use in the synthesis of novel heterocyclic compounds with potential biological activities . Additionally, its potential antibacterial properties could be further explored, particularly in the context of developing new antibiotic compounds to control and prevent the growth of drug-resistant bacterial strains .
Propriétés
IUPAC Name |
2-(6-bromopyridin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN4/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3H,(H4,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAILWPWGQJFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


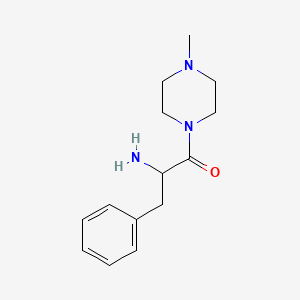
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897177.png)
![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2897178.png)
![8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2897180.png)
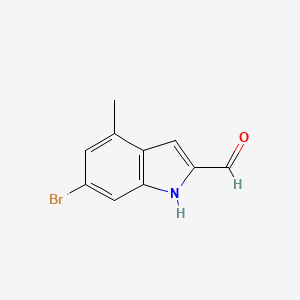
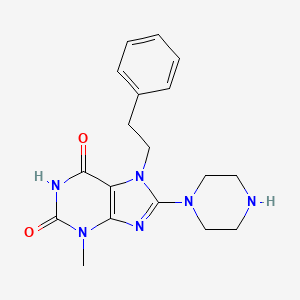
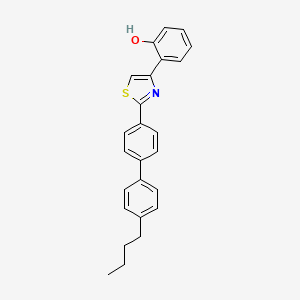
![4-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2897186.png)
![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2897187.png)
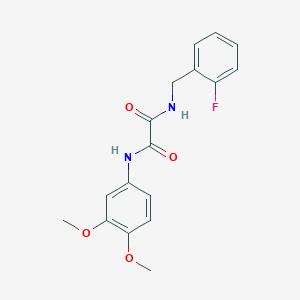

![3,8-Dinitrobenzo[c]chromen-6-one](/img/structure/B2897196.png)
